

Biological function and cellular targets of RMS-07

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Compound of Interest

Compound Name: RMS-07
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An In-depth Technical Guide on the Biological Function and Cellular Targets of **RMS-07**

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMS-07 is a pioneering, first-in-class irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2][3][4] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a vital cellular mechanism ensuring the proper segregation of chromosomes during mitosis.[4][5] Dysregulation of MPS1 is implicated in various malignancies, making it a compelling target for cancer therapy. **RMS-07** presents a promising therapeutic strategy by covalently targeting a specific cysteine residue within the MPS1 kinase domain, leading to its irreversible inhibition.[1][3][6] This technical guide provides a comprehensive overview of the biological function, cellular targets, and mechanism of action of **RMS-07**, supported by available quantitative data and detailed experimental protocols.

Biological Function: Disruption of the Spindle Assembly Checkpoint

The primary biological function of **RMS-07** stems from its potent and irreversible inhibition of MPS1.[1][2][4] MPS1 plays a central role in the SAC by phosphorylating downstream targets to prevent the premature separation of sister chromatids.[5] By inhibiting MPS1, **RMS-07** effectively disrupts the SAC, leading to catastrophic errors in chromosome segregation.[6] This disruption ultimately triggers apoptotic cell death in cancer cells, which are often more reliant on a functional SAC for survival due to their high rates of proliferation and aneuploidy.[6] The therapeutic potential of **RMS-07** is currently being explored in aggressive tumors such as triple-negative breast cancer.[1][4][5]

Cellular Target: Covalent Modification of MPS1

The primary cellular target of **RMS-07** is the Monopolar Spindle Kinase 1 (MPS1/TTK).[1][2][3][4] **RMS-07** was designed to form an irreversible covalent bond with a poorly conserved cysteine residue, Cys604, located in the hinge region of the MPS1 kinase domain.[1][3][6] This covalent interaction ensures a prolonged and potent inhibition of the kinase's activity. The high selectivity of **RMS-07** for MPS1, even over other kinases with a similarly positioned cysteine, underscores the precision of its design.[2][6]

Quantitative Data

Table 1: In Vitro Potency of RMS-07

Target	Assay Type	IC50 (nM)	Apparent Ki (nM)	Reference
MPS1/TTK	Biochemical Assay	13.1	0.83	[1][4][7]

Table 2: Kinase Selectivity Profile of RMS-07

Kinase	Assay Type	IC50 (nM)	Reference
FGFR4	Radiometric Assay	>10,000	[6]
MAPKAPK2	Radiometric Assay	>10,000	[6]
MAPKAPK3	Radiometric Assay	>10,000	[6]
S6K2	Radiometric Assay	>10,000	[6]

Table 3: Covalent Inhibition Kinetics of RMS-07 against MPS1

Parameter	Value	Unit	Reference
k _{obs}	1.66 x 10 ⁻⁴	s ⁻¹	[6]
k _{inact}	2.42 x 10 ⁻⁴	s ⁻¹	[6]
Reaction Half-time	69.8	minutes	[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of **RMS-07** against MPS1 was determined using a radiometric kinase assay. The assay measures the transfer of the γ -³²P-phosphate from ATP to a specific peptide substrate.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing recombinant full-length MPS1 enzyme, a biotinylated peptide substrate, and ATP (with γ -³²P-ATP tracer) in a kinase assay buffer.
- **Inhibitor Addition:** **RMS-07** is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.
- **Reaction Termination:** The reaction is stopped by the addition of phosphoric acid.
- **Signal Detection:** The phosphorylated substrate is captured on a streptavidin-coated filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.
- **Data Analysis:** The IC₅₀ values are calculated by fitting the dose-response curves to a sigmoidal equation using appropriate software (e.g., GraphPad Prism).

Mass Spectrometry for Covalent Binding Validation

The covalent modification of MPS1 by **RMS-07** was confirmed using liquid chromatography-mass spectrometry (LC-MS).

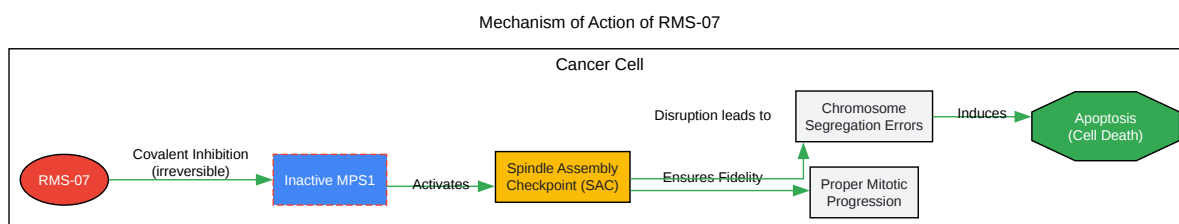
- **Protein-Inhibitor Incubation:** Recombinant MPS1 kinase domain is incubated with an excess of **RMS-07** to ensure complete adduction.
- **Sample Preparation:** The protein-inhibitor complex is desalted and prepared for MS analysis.
- **LC-MS Analysis:** The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. The protein is separated from unbound inhibitor and other components.
- **Mass Determination:** The mass of the intact protein is determined. A mass shift corresponding to the molecular weight of **RMS-07** confirms the covalent binding.
- **Time-Course Analysis:** To determine the kinetics of covalent modification, the reaction is monitored over time, and the pseudo-first-order association rate constant (k_{obs}) is calculated by fitting the data to a one-phase association model.[6]

X-ray Crystallography

The structural basis of the covalent interaction between **RMS-07** and MPS1 was elucidated by X-ray crystallography.

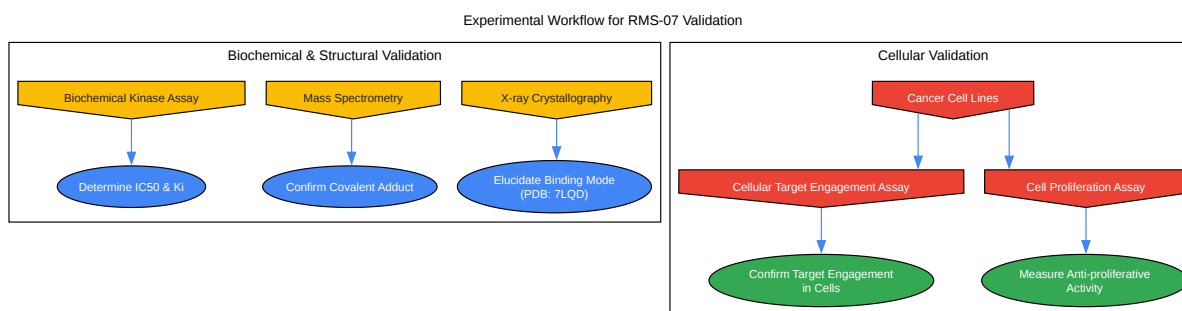
- **Protein-Inhibitor Complex Formation:** The MPS1 kinase domain is incubated with **RMS-07** to form the covalent complex.
- **Crystallization:** The complex is crystallized using vapor diffusion or other suitable crystallization techniques.
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
- **Structure Solution and Refinement:** The crystal structure is solved by molecular replacement using a known MPS1 structure as a search model. The structure is then refined to fit the experimental data. The PDB entry for the MPS1/**RMS-07** complex is 7LQD.[2]

Visualizations



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Caption: Covalent inhibition of MPS1 by **RMS-07** disrupts the SAC, leading to apoptosis.



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Caption: Workflow for validating the biochemical and cellular activity of **RMS-07**.

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